molecular formula C10H15N B12862543 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole

1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B12862543
M. Wt: 149.23 g/mol
InChI Key: JVYQFMYYNQJSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a cyclohexene ring fused to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole typically involves the reaction of cyclohexene with pyrrole under specific conditions. One common method involves the use of a catalyst to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride at elevated temperatures to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where reactants are fed into a reactor containing the catalyst. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Cyclohex-1-en-1-yl)piperidine: Similar in structure but contains a piperidine ring instead of a pyrrole ring.

    1-(Cyclohex-1-en-1-yl)azepine: Features an azepine ring, which is a seven-membered ring containing nitrogen.

    1-(Cyclohex-1-en-1-yl)benzimidazole: Contains a benzimidazole ring, which is a fused ring system with nitrogen atoms.

Uniqueness: 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-2,5-dihydropyrrole

InChI

InChI=1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-6H,1-3,7-9H2

InChI Key

JVYQFMYYNQJSGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)N2CC=CC2

Origin of Product

United States

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